![molecular formula C18H22N4O3 B2510789 N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide CAS No. 2415572-49-3](/img/structure/B2510789.png)
N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been identified as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription.
作用機序
N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide works by inhibiting RNA polymerase I, which is responsible for the transcription of rDNA into ribosomal RNA (rRNA). By inhibiting this process, N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide reduces the production of rRNA, which is required for the synthesis of ribosomes, the cellular machinery responsible for protein synthesis. This leads to a reduction in protein synthesis and cell growth, ultimately resulting in the death of cancer cells.
Biochemical and physiological effects:
N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been shown to have a selective toxicity towards cancer cells with high levels of rDNA transcription. This selectivity is due to the fact that cancer cells have a higher demand for protein synthesis than normal cells, and thus have higher levels of rDNA transcription. N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied in preclinical models of cancer, which provides a wealth of data for researchers to draw from. However, N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has some limitations for use in lab experiments. It has a moderate overall yield in synthesis, which can limit its availability for some experiments. It also has a narrow therapeutic window, which can make it difficult to administer at effective doses without causing toxicity.
将来の方向性
There are several future directions for the study of N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide. One area of research is the identification of biomarkers that can predict which cancer types will be most sensitive to N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide treatment. Another area of research is the development of combination therapies that can enhance the anticancer effects of N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide in humans. If successful, N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide could become a valuable addition to the arsenal of anticancer agents available to oncologists.
合成法
N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, which is then coupled with another intermediate to form the final product. The overall yield of the synthesis is moderate, but the purity of the final product is high.
科学的研究の応用
N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a hallmark of many cancer types. N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16(12-19-17(24)18(25)21-14-4-1-2-5-14)13-6-8-15(9-7-13)22-11-3-10-20-22/h3,6-11,14,16,23H,1-2,4-5,12H2,(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJLSGKIKGBSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

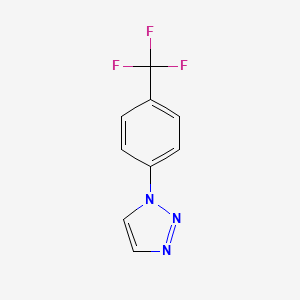
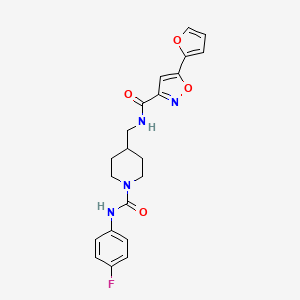
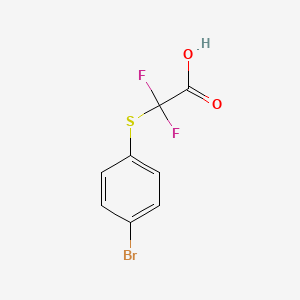
![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
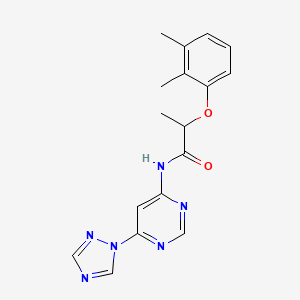
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)
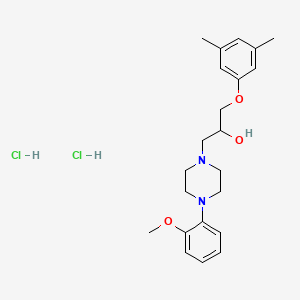

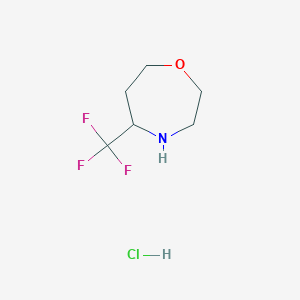
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)
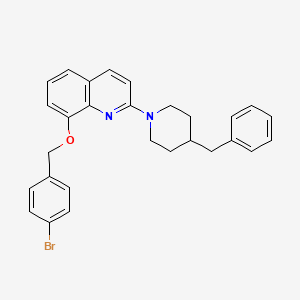
![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)